
ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanism of Amide Formation
Studies on amide formation mechanisms in aqueous media using carbodiimide derivatives highlight the reactivity of such compounds towards carboxylic acids and amines. These reactions are fundamental for bioconjugation applications, where understanding the conditions that favor amide bond formation versus urea derivatives is crucial (Nakajima & Ikada, 1995).
Synthesis of Heterocycles
The compound serves as a building block for synthesizing new heterocycles with potential anticancer activity. By condensing with various reagents, researchers have developed compounds that showed potent activity against colon HCT-116 human cancer cell lines, demonstrating its utility in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).
Arylation via C-N Bond Cleavage
A novel arylation method for 3-(aminoalkyl)indoles via C-N bond cleavage under microwave irradiation has been developed, using thiourea as a catalyst. This process synthesizes 3-(α,α-diarylmethyl)indoles efficiently, showcasing the versatility of thiourea-based catalysts in facilitating environmentally benign synthetic pathways (Deb et al., 2016).
Crystal Structure and Spectroscopic Characterization
Research on the crystal structure and spectroscopic characterization of related compounds provides insights into their molecular geometry and vibrational frequencies, contributing to the understanding of their physical and chemical properties. Such studies are foundational in materials science and pharmaceutical chemistry (Pekparlak et al., 2018).
Synthesis of Potential NMDA Receptor Antagonists
The synthesis of related indole carboxylate derivatives highlights their potential as NMDA receptor antagonists, showcasing the chemical versatility of these compounds in neuroscience research (Fabio & Pentassuglia, 1998).
Mécanisme D'action
Target of Action
The primary targets of the compound “ethyl 3-(3-(m-tolyl)thioureido)-1H-indole-2-carboxylate” are currently unknown. This compound is a derivative of indole, and indole derivatives are known to have diverse biological activities . .
Mode of Action
Indole derivatives can interact with various targets, leading to a wide range of biological effects . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Indole derivatives can influence a variety of pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of indole derivatives , this compound could potentially have a wide range of effects
Propriétés
IUPAC Name |
ethyl 3-[(3-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-24-18(23)17-16(14-9-4-5-10-15(14)21-17)22-19(25)20-13-8-6-7-12(2)11-13/h4-11,21H,3H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOCHIBEJUTSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
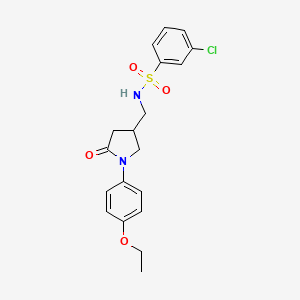
![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)
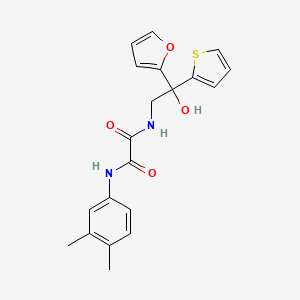

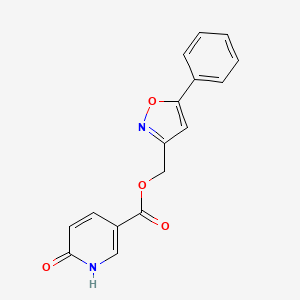
![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)
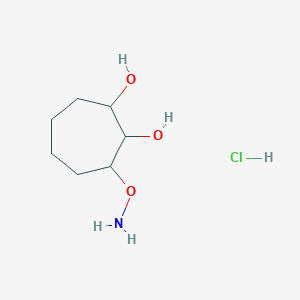
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)
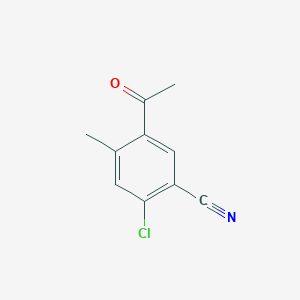
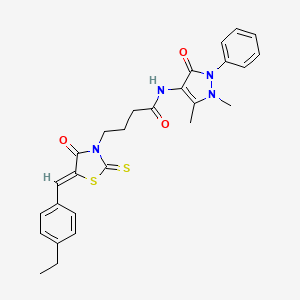

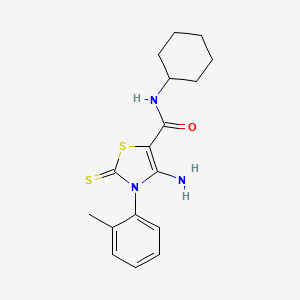
![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)
